molecular formula C12H17BrMg B13422963 4-n-Hexylphenyl magnesium bromide

4-n-Hexylphenyl magnesium bromide

Cat. No.: B13422963
M. Wt: 265.47 g/mol
InChI Key: SHYIERUHPFDSCK-UHFFFAOYSA-M
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Description

4-n-Hexylphenyl magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-n-hexylphenyl group. This unique structure imparts significant reactivity, making it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Hexylphenyl magnesium bromide is typically prepared through the reaction of 4-n-hexylbromobenzene with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the insertion of magnesium into the carbon-bromine bond, forming the Grignard reagent. The process requires strict exclusion of moisture and air to prevent the decomposition of the reactive intermediate .

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more rigorous control of reaction conditions. The use of high-purity reagents and solvents, along with automated systems for monitoring and controlling temperature and pressure, ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-n-Hexylphenyl magnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones react with this compound to form secondary and tertiary alcohols, respectively.

    Esters and Acid Halides: These react to form tertiary alcohols after two equivalents of the Grignard reagent are added.

    Epoxides: React to form alcohols by opening the epoxide ring.

Major Products Formed

Scientific Research Applications

4-n-Hexylphenyl magnesium bromide is used extensively in scientific research due to its versatility:

Mechanism of Action

The reactivity of 4-n-Hexylphenyl magnesium bromide is primarily due to the polarized carbon-magnesium bond. The carbon atom acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic addition is facilitated by the electron-donating nature of the magnesium atom, which stabilizes the transition state and lowers the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl magnesium bromide
  • 4-n-Butylphenyl magnesium bromide
  • 4-n-Octylphenyl magnesium bromide

Uniqueness

4-n-Hexylphenyl magnesium bromide is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity characteristics. Compared to shorter or longer alkyl chains, the hexyl group provides an optimal balance between hydrophobicity and reactivity, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

magnesium;hexylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h7-8,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYIERUHPFDSCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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